(5E)-3-benzoyl-5-benzylidene-2-sulfanylideneimidazolidin-4-one
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Description
(5E)-3-benzoyl-5-benzylidene-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C17H12N2O2S and its molecular weight is 308.36. The purity is usually 95%.
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Scientific Research Applications
Potential Applications as Fungicides
Research has been conducted on derivatives of 2-thiohydantoin, which includes compounds like 5-benzylidene-2-sulfanylideneimidazolidin-4-one, proposing their use as novel fungicides. These compounds exist in various tautomeric and geometric forms, and their structures have been studied through theoretical calculations and experimental data. The potential application as fungicides is based on their unique molecular structures and properties (Kobyłka et al., 2019).
Antimicrobial Properties
Several studies focus on the antimicrobial properties of thiazolidinone derivatives. For instance, novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrate significant potential in combating various bacterial and fungal strains, indicating their importance in the development of new antimicrobial agents (Elgemeie et al., 2017).
Anticancer Research
The derivatives of 5-benzylidene-2,4-thiazolidinedione have been synthesized and tested for antiproliferative activity against cancer cell lines. These compounds show varying degrees of cytotoxicity, indicating their potential use in cancer research and treatment. The most significant effects were observed in breast cancer, leukemia, and nasopharyngeal cancer cell lines, suggesting a promising avenue for further exploration in oncology (Patil et al., 2010).
Synthetic Utility in Organic Chemistry
The compound has been utilized in synthetic organic chemistry, particularly in the hydroxylation of thiazolidine derivatives. The selective and stereospecific hydroxylation has been accomplished through singlet oxygenation, leading to significant developments in synthetic methodologies (Takata et al., 1985).
HIV-1 Reverse Transcriptase Inhibition
In-silico studies have shown that derivatives of 4-thiazolidinone, which include compounds similar to (5E)-3-benzoyl-5-benzylidene-2-sulfanylideneimidazolidin-4-one, can potentially inhibit HIV-1 reverse transcriptase activity. This suggests their role as valuable natural molecules in the treatment and prevention of HIV-associated disorders (Seniya et al., 2015).
Properties
IUPAC Name |
(5E)-3-benzoyl-5-benzylidene-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15(13-9-5-2-6-10-13)19-16(21)14(18-17(19)22)11-12-7-3-1-4-8-12/h1-11H,(H,18,22)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFLPAGQLANGH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.